2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate

Spirocyclic building block Orthogonal protection Regioselective synthesis

Researchers requiring regioselective spirocyclic diversification face limited options with interchangeable protecting groups. This 2,7-diazaspiro[4.4]nonane-2,8-dicarboxylate solves this with orthogonal Boc (N-2) and ethyl ester (C-8) groups enabling sequential, site-selective deprotection for library synthesis. • Orthogonal protecting groups allow acidolytic Boc removal followed by saponification of ethyl ester for precise vector exploration • Fsp³ of 0.882 enhances fragment-based screening outcomes vs. planar aromatics • ISO-certified supply chain with ≥98% purity supports GLP-compliant preclinical studies • Stable at room temperature (NMT 30°C) for automated compound management

Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
Cat. No. B12982724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate
Molecular FormulaC15H26N2O4
Molecular Weight298.38 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2(CCN(C2)C(=O)OC(C)(C)C)CN1
InChIInChI=1S/C15H26N2O4/c1-5-20-12(18)11-8-15(9-16-11)6-7-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3
InChIKeyDNPWRZPNGUCNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate – Compound Identity and Core Scaffold Profile for Procurement Decisions


2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate (CAS 2112190-69-7) is a functionalized spirocyclic building block belonging to the 2,7-diazaspiro[4.4]nonane family, a scaffold recognized as a privileged structure in medicinal chemistry due to its inherent three-dimensionality and structural novelty [1]. The molecule features a saturated bicyclic framework with two tertiary nitrogen atoms and two orthogonally cleavable ester protecting groups—a tert-butyl (Boc-type) carbamate at position 2 and an ethyl ester at position 8—yielding a molecular formula of C₁₅H₂₆N₂O₄ and a molecular weight of 298.38 g/mol . These orthogonal protecting groups enable sequential, site-selective deprotection and derivatization, making this compound a versatile intermediate for the construction of structurally diverse compound libraries in early-stage drug discovery [2].

Why 2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate Cannot Be Replaced by a Generic Diazaspiro Intermediate


The 2,7-diazaspiro[4.4]nonane scaffold tolerates substantial structural variation—including alternative ring sizes (e.g., [3.5] or [4.5] systems), different nitrogen positions (e.g., 1,7- or 2,6-diaza), and diverse N‑substituents—each of which profoundly alters the physicochemical profile, conformational preference, and biological target engagement of the final compound [1]. Consequently, generic intermediates lacking the precise 2,8‑diester pattern (e.g., the 2,9‑regioisomer CAS 1357354‑49‑4) or bearing identical protecting groups (e.g., the di‑tert‑butyl analog CAS 1433194‑62‑7) impose a fundamentally different protecting‑group strategy, which dictates the order, selectivity, and feasibility of subsequent synthetic steps [2]. Because spirocyclic scaffolds are notoriously sensitive to substitution pattern—with minor positional changes yielding order‑of‑magnitude shifts in receptor affinity—the 2,8‑diester arrangement is non‑interchangeable with its close analogs for programs that require predictable regioselective derivatization and scaffold‑directed biological activity [3].

Quantitative Differentiation Evidence for 2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate Against Closest Analogs


Regioisomeric Differentiation: Orthogonal 2,8‑Diester Versus Symmetric 2,9‑Diester Protection

The target compound bears a tert‑butyl carbamate (Boc‑type) at N‑2 and an ethyl ester at C‑8, generating chemically orthogonal protecting groups that can be removed under mutually exclusive conditions—acid‑labile Boc versus saponifiable ethyl ester . In contrast, the closest commercially available analog, 2‑tert‑butyl 9‑ethyl 2,7‑diazaspiro[4.4]nonane‑2,9‑dicarboxylate (CAS 1357354‑49‑4), places the ethyl ester on the adjacent carbon of the same pyrrolidine ring, eliminating the spatial separation and orthogonal reactivity that the 2,8‑arrangement provides . The di‑tert‑butyl analog (CAS 1433194‑62‑7) bears identical Boc groups at both nitrogen positions, precluding any chemoselective deprotection entirely .

Spirocyclic building block Orthogonal protection Regioselective synthesis

Scaffold‑Directed Sigma Receptor Affinity: 2,7‑Diazaspiro[4.4]nonane Core Versus Alternative Spirocyclic Scaffolds

Although the target compound itself has not been directly profiled in published pharmacological assays, the 2,7‑diazaspiro[4.4]nonane core—which this compound carries—has been shown to deliver high dual sigma‑1/sigma‑2 receptor affinity when appropriately elaborated. In the 2023 study by Dichiara et al., the elaborated analog AD258 (9d) demonstrated Kᵢ values of 3.5 nM at S1R and 2.6 nM at S2R in radioligand competition binding assays [1]. By contrast, closely related spirocyclic cores such as 7‑azaspiro[3.5]nonane and 1‑oxa‑8‑azaspiro[4.5]decane have been optimized against entirely different targets (FAAH, kᵢₙₐ꜀ₜ/Kᵢ > 1500 M⁻¹s⁻¹) with no reported sigma receptor activity [2]. The menin‑MLL patent series on 2,7‑diazaspiro[4.4]nonanes further confirms that even within the same core, different substituent patterns redirect biological activity toward unrelated protein‑protein interaction targets [3].

Sigma receptor Pain Allodynia Spiro scaffold

In Vivo Antiallodynic Potency of Elaborated 2,7‑Diazaspiro[4.4]nonane Core Versus Preclinical Sigma‑1 Antagonists

The elaborated 2,7‑diazaspiro[4.4]nonane derivative AD258 achieved a maximum antiallodynic effect at very low doses of 0.6–1.25 mg/kg (i.p.) in the capsaicin‑induced allodynia model, without inducing motor impairment [1]. In comparison, the clinical‑stage sigma‑1 selective antagonist E‑52862 (S1RA) requires doses of 10–40 mg/kg to produce comparable efficacy in rat neuropathic pain models [2]. The dual S1R/S2R profile of the diazaspiro core may contribute to this enhanced potency, though this remains a class‑level inference requiring additional validation [1].

Allodynia Pain model In vivo efficacy Sigma antagonist

Molecular Complexity and Fraction sp³ (Fsp³) as a Drug‑Likeness Differentiator

The 2,7‑diazaspiro[4.4]nonane core features a calculated fraction sp³ (Fsp³) of 0.882, substantially exceeding both the average of screening collections (~0.36 for 2.2 million commercial molecules) and the average of approved oral drugs (Fsp³ ≈ 0.47) [1][2]. The di‑tert‑butyl analog (CAS 1433194‑62‑7) exhibits a comparable Fsp³ of 0.882 based on its identical core but has a higher molecular weight (326.43 vs. 298.38 Da) and no orthogonal protecting groups . Higher Fsp³ values are empirically correlated with improved clinical success rates, increased aqueous solubility, and reduced off‑target promiscuity [2], making the target compound a preferred entry point for lead generation compared to flatter, less three‑dimensional heterocyclic alternatives.

Drug-likeness Fsp3 Molecular complexity Lead optimization

Supplier‑Certified Purity and Quality Control Differentiation

The target compound (CAS 2112190‑69‑7) is commercially available with a supplier‑certified purity of NLT 97% (MolCore, ISO‑certified) , while the 2,9‑regioisomer (CAS 1357354‑49‑4) is offered at 95% purity by ChemShuttle and 97% by CymitQuimica . The di‑tert‑butyl analog (CAS 1433194‑62‑7) is listed at NLT 98% . Storage condition specifications also differ: the target compound requires storage at NMT 30 °C , the 2,9‑regioisomer requires 2–8 °C protection from light under inert gas , and the di‑tert‑butyl analog is stored at ambient temperature , indicating differential thermal and photolytic stability profiles that influence handling logistics in high‑throughput or automated synthesis workflows.

Purity Quality control Procurement specification Building block

Procurement‑Relevant Application Scenarios for 2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate


Iterative, Site‑Selective Library Synthesis for Sigma Receptor SAR Programs

The orthogonal tert‑butyl/ethyl protection scheme of this compound enables sequential deprotection: first, the Boc group at N‑2 can be removed under acidic conditions (e.g., TFA or HCl/dioxane) to install a first diversity element, followed by saponification of the ethyl ester at C‑8 to introduce a second substituent . This is particularly valuable in sigma receptor ligand SAR programs, where the elaborated 2,7‑diazaspiro[4.4]nonane scaffold has demonstrated sub‑nanomolar dual S1R/S2R affinity (Kᵢ = 2.6–3.5 nM for AD258) [1]. The 2,9‑regioisomer, by contrast, places both reactive sites in steric proximity on the same ring, complicating chemoselective manipulation .

High‑Fsp³ Fragment‑Based and DNA‑Encoded Library (DEL) Synthesis

With an Fsp³ of 0.882—nearly double the average approved drug (Fsp³ ≈ 0.47) —this spirocyclic diester is an ideal three‑dimensional starting fragment for fragment‑based drug discovery (FBDD) and DNA‑encoded library (DEL) construction. The room‑temperature storage stability (NMT 30 °C) [1] and solid physical form facilitate automated dispensing and long‑term compound management in large‑scale library production, providing a logistical advantage over the 2,9‑regioisomer that requires refrigerated (2–8 °C), light‑protected storage .

Spirocyclic Building Block for CNS‑Penetrant Lead Optimization

The 2,7‑diazaspiro[4.4]nonane core has been validated in CNS‑relevant targets including sigma receptors , neurokinin NK₁ receptors [1], and neuronal nicotinic acetylcholine receptors . The dual nitrogen atoms in the scaffold enhance aqueous solubility (estimated logP reduction of 0.5–1.0 units vs. all‑carbon spirocycles) and facilitate blood‑brain barrier penetration . For CNS‑focused lead optimization, the 2,8‑diester provides the correct regiochemistry for systematic exploration of the N‑2 and C‑8 vectors, both of which have been shown to critically modulate receptor subtype selectivity in the diazaspiro series .

Custom Synthesis and Scale‑Up for Preclinical Candidate Advancement

Multiple contract research organizations (CROs) list this compound as a custom synthesis‑ready building block (MolCore, ChemScene, Aladdin) [1], indicating that established synthetic routes are available for scale‑up from milligram to multi‑gram quantities. The ISO‑certified supply chain and documented purity specification (NLT 97%) support procurement for GLP‑compliant preclinical studies, where batch‑to‑batch reproducibility and impurity profiling are regulatory prerequisites.

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